((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
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Overview
Description
((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further connected to a phosphate group. The presence of an aminophenylthio group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the aminophenylthio group. The tetrahydrofuran ring is then synthesized and attached to the purine base. Finally, the phosphate group is introduced under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aminophenylthio group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA synthesis.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets can be harnessed to design new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer within cells.
Guanosine monophosphate (GMP): A nucleotide that plays a role in cellular signaling.
Thymidine monophosphate (TMP): A nucleotide involved in DNA synthesis.
Uniqueness
((2R,3S,4R,5R)-5-(6-((4-Aminophenyl)thio)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to the presence of the aminophenylthio group and the tetrahydrofuran ring. These structural features confer distinct chemical and biological properties, setting it apart from other nucleotides.
Properties
Molecular Formula |
C16H18N5O7PS |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(4-aminophenyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H18N5O7PS/c17-8-1-3-9(4-2-8)30-15-11-14(18-6-19-15)21(7-20-11)16-13(23)12(22)10(28-16)5-27-29(24,25)26/h1-4,6-7,10,12-13,16,22-23H,5,17H2,(H2,24,25,26)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
BSWAFGFAEXWSLG-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=NC3=C2N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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